Istamycin Y0

Description

This compound has been reported in Streptomyces tenjimariensis with data available.

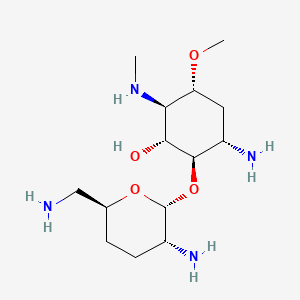

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H30N4O4 |

|---|---|

Molecular Weight |

318.41 g/mol |

IUPAC Name |

(1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3/t7-,8+,9-,10+,11-,12+,13+,14+/m0/s1 |

InChI Key |

LVWCJJGPEHPHJN-MNMRKGMHSA-N |

Isomeric SMILES |

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)OC |

Canonical SMILES |

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Istamycin Y0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin Y0 is a minor aminoglycoside antibiotic congener produced by the marine actinomycete Streptomyces tenjimariensis. As a member of the istamycin complex, it shares a common biosynthetic origin with other more abundant congeners such as istamycins A and B. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound. It details the methodologies for cultivation of the producing organism, extraction of the istamycin complex, and the analytical techniques employed for the profiling and quantification of its various components. While specific quantitative and spectroscopic data for this compound are not extensively available in public literature, this guide consolidates the known information and presents a generalized workflow for its isolation and characterization based on the analysis of the istamycin family of antibiotics.

Discovery and Producing Organism

This compound was discovered as part of a complex of related aminoglycoside antibiotics produced by Streptomyces tenjimariensis, a microorganism isolated from a marine environment.[1][2] This complex includes at least sixteen structurally similar compounds, with this compound being one of the less abundant congeners.[1][3][4] The producing strain, Streptomyces tenjimariensis ATCC 31603, is the primary source for the production of these antibiotics.[1][3][4]

Fermentation for Istamycin Production

The production of the istamycin complex, including this compound, is achieved through submerged fermentation of Streptomyces tenjimariensis. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic yield.

Culture Media and Conditions

Streptomyces tenjimariensis is typically cultured in a nutrient-rich medium under aerobic conditions. While various media compositions can be used, a common approach involves a starch-based carbon source and a soybean meal-based nitrogen source.[2] The use of rapidly metabolized sugars like glucose can suppress istamycin production.[2]

Table 1: Representative Fermentation Medium Composition

| Component | Concentration | Purpose |

| Soluble Starch | 2.0% (w/v) | Carbon Source |

| Soybean Meal | 2.0% (w/v) | Nitrogen Source |

| Yeast Extract | 0.5% (w/v) | Growth Factors |

| CaCO₃ | 0.2% (w/v) | pH Buffering |

| CoCl₂·6H₂O | 0.0001% (w/v) | Trace Element |

| Seawater | To volume | Minerals |

Fermentation Parameters:

-

Temperature: 27-30°C

-

pH: Maintained around 7.0-7.4

-

Aeration: 1 volume of air per volume of medium per minute (vvm)

-

Agitation: 200-300 rpm

-

Incubation Time: 5-7 days

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that involves the initial extraction of the entire istamycin complex from the fermentation broth, followed by chromatographic separation to resolve the individual congeners. As this compound is a minor component, its purification requires high-resolution chromatographic techniques.

General Workflow for Istamycin Complex Extraction and Y0 Isolation

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 3.2.1: Extraction of the Crude Istamycin Complex

-

Harvesting: At the end of the fermentation period, the culture broth is harvested.

-

Cell Removal: The mycelium and other solid components are removed by centrifugation at 5,000 x g for 20 minutes or by filtration.

-

Adsorption: The clarified supernatant is adjusted to a pH of 7.0 and applied to a column packed with a weak cation exchange resin (e.g., Amberlite IRC-50, NH₄⁺ form).

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The istamycin complex is eluted from the resin using a gradient of aqueous ammonia (e.g., 0.1 N to 1.0 N) or an acidic solution.

-

Concentration: The fractions containing the istamycin complex, as determined by a suitable bioassay or analytical method (e.g., HPLC), are pooled and concentrated under reduced pressure to yield the crude extract.

Protocol 3.2.2: Chromatographic Separation of Istamycin Congeners

The separation of the crude istamycin complex into its individual components is challenging due to their structural similarity. A multi-step chromatographic approach is typically required.

-

Silica Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel. A solvent system such as chloroform-methanol-ammonia is used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those enriched in this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of an ion-pairing agent (e.g., pentafluoropropionic acid) in an acetonitrile/water gradient.[1][3][4] Alternatively, a chiral column can be employed to separate epimeric mixtures that may be present.[1][3][4]

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC-MS.

Characterization of this compound

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₃₀N₄O₄ |

| Molecular Weight | 318.41 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, methanol |

Data obtained from PubChem.[5]

Spectroscopic Data

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in the structural elucidation by identifying the different components of the molecule (the aminocyclitol and the amino sugar moieties).

Biosynthesis of this compound

The biosynthesis of istamycins proceeds through a complex pathway involving the construction of the 2-deoxystreptamine (2DOS) core, followed by glycosylation and a series of post-modification steps catalyzed by various enzymes encoded in the istamycin biosynthetic gene cluster.[6][7] The formation of this compound is a result of specific enzymatic modifications of a common intermediate in the pathway.

Caption: A simplified proposed biosynthetic pathway for this compound.

Quantitative Analysis

The quantification of this compound in a mixture of congeners is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][3][4] This method offers high sensitivity and selectivity, allowing for the detection and quantification of minor components like this compound even in complex biological matrices.

HPLC-MS/MS Method

-

Column: A reversed-phase C18 column (e.g., Acquity CSH C18) is typically used.[1][3][4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution of an ion-pairing agent (e.g., 5 mM pentafluoropropionic acid) and an organic solvent (e.g., acetonitrile).[1][3][4]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer is employed for selective and sensitive quantification.

Table 3: Relative Abundance of Istamycin Congeners

A study profiling the sixteen natural istamycin congeners quantified them in the following descending order of abundance: istamycin A, istamycin B, istamycin A₀, istamycin B₀, istamycin B₁, istamycin A₁, istamycin C, istamycin A₂, istamycin C₁, istamycin C₀, istamycin X₀, istamycin A₃, This compound , istamycin B₃, and istamycin FU-10 plus istamycin AP.[1][3][4] This highlights that this compound is one of the less prevalent components of the complex.

Conclusion

The discovery and study of this compound, a minor congener from the istamycin complex, underscore the biosynthetic diversity within Streptomyces tenjimariensis. While its low abundance presents challenges for its isolation and detailed characterization, the application of modern chromatographic and spectroscopic techniques has enabled its identification and quantification. Further research into the specific enzymatic modifications leading to this compound could provide valuable insights into the biosynthesis of aminoglycoside antibiotics and may open avenues for the generation of novel antibiotic derivatives through biosynthetic engineering. This guide provides a foundational understanding for researchers aiming to explore the less abundant yet potentially significant members of the istamycin family.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H30N4O4 | CID 13019104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Istamycin Y0 Producing Organism Streptomyces tenjimariensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycins are a group of aminoglycoside antibiotics with significant antibacterial activity, produced by the marine actinomycete Streptomyces tenjimariensis. This technical guide provides a comprehensive overview of the core aspects related to the production of Istamycin Y0, a minor congener of the istamycin complex, by Streptomyces tenjimariensis ATCC 31603. The guide details optimized fermentation parameters, protocols for extraction and purification, and an analysis of the biosynthetic gene cluster, offering valuable insights for researchers and professionals in drug development and microbial biotechnology. While specific quantitative data for this compound is limited due to its nature as a minor product, this document compiles the available information on the overall istamycin complex to guide further research and process optimization.

The Producing Organism: Streptomyces tenjimariensis

Streptomyces tenjimariensis is a Gram-positive, filamentous bacterium first isolated from a marine environment. The strain SS-939, also cataloged as ATCC 31603, is a known producer of the istamycin complex. Like other Streptomyces species, it exhibits a complex life cycle involving the formation of a substrate and aerial mycelium, which differentiates into spore chains. The organism possesses a self-resistance mechanism to the istamycins it produces, primarily through ribosomal resistance, preventing the antibiotics from inhibiting its own protein synthesis.[1]

Fermentation and Production of Istamycins

The production of istamycins by S. tenjimariensis is a secondary metabolic process influenced by various nutritional and environmental factors. Optimization of these parameters is crucial for enhancing the yield of the istamycin complex.

Culture Media and Nutritional Requirements

Studies have shown that complex carbon and nitrogen sources are optimal for istamycin production.

-

Carbon Source: Starch is a preferred carbon source. The use of monosaccharides or disaccharides like glucose, glycerol, and maltose has been shown to substantially decrease istamycin production.[2]

-

Nitrogen Source: Soybean meal is an effective nitrogen source. Rapidly utilized nitrogen sources such as yeast extract, peptone, or casamino acids tend to decrease the yield.[2]

-

Enhancers: The addition of palmitate at a concentration of 0.2% has been reported to double istamycin production.[2]

Optimized Fermentation Parameters

Recent studies have focused on optimizing the environmental conditions for istamycin production, leading to significant increases in overall yield. While the data pertains to the total istamycin complex, these conditions provide a strong starting point for optimizing the production of specific congeners like this compound.

| Parameter | Optimized Value | Notes |

| Initial pH | 6.38 - 7.0 | A near-neutral initial pH is optimal for production. |

| Incubation Temperature | 30°C | |

| Agitation | 200 - 300 rpm | Adequate aeration and mixing are critical. |

| Incubation Time | 6 - 10 days | Production is a secondary metabolic process, requiring a longer fermentation period. |

| Calcium Carbonate (CaCO₃) | 5.3% | Acts as a pH buffer and may influence secondary metabolism. |

Statistical optimization of these parameters has been shown to result in up to a 31-fold increase in the total istamycin yield compared to unoptimized conditions.

Experimental Protocols

Fermentation Protocol (Shake Flask Scale)

This protocol is based on optimized conditions for the production of the istamycin complex.

-

Inoculum Preparation:

-

Prepare a seed culture medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).

-

Inoculate with spores or a mycelial suspension of S. tenjimariensis ATCC 31603.

-

Incubate at 28-30°C with shaking at 250 rpm for 2 days.

-

-

Production Fermentation:

-

Prepare the production medium containing starch as the carbon source and soybean meal as the nitrogen source. A recommended starting point is the Aminoglycoside Production Medium. Add 0.2% sodium palmitate to enhance production.

-

Adjust the initial pH to approximately 6.4.

-

Inoculate the production medium with 10% (v/v) of the seed culture.

-

Incubate at 30°C with vigorous shaking (200-300 rpm) for 6 to 10 days.

-

Monitor the fermentation for growth and antibiotic production using analytical methods such as HPLC.

-

Extraction and Purification Protocol

Istamycins are water-soluble basic compounds, which dictates the extraction and purification strategy. The following is a general protocol for the isolation of the istamycin complex, which can be adapted for the purification of this compound.

-

Harvest and Clarification:

-

At the end of the fermentation, harvest the culture broth.

-

Acidify the broth to approximately pH 2.0 with hydrochloric acid to ensure the istamycins are in their salt form and to aid in the separation from mycelia.

-

Separate the mycelia and other solids from the supernatant by centrifugation or filtration. The supernatant contains the dissolved istamycins.

-

-

Cation-Exchange Chromatography (Capture Step):

-

Resin: Use a weak cation-exchange resin (e.g., Amberlite IRC-50).

-

Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic to neutral pH.

-

Loading: Load the clarified supernatant onto the equilibrated column. The positively charged istamycins will bind to the negatively charged resin.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound istamycins using a buffer with a higher ionic strength or a higher pH. A common eluent is dilute aqueous ammonia (e.g., 0.5 M).

-

-

Further Purification (Polishing Step):

-

The fractions containing istamycins can be further purified using techniques like silica gel chromatography or reversed-phase HPLC.

-

For the separation of individual congeners like this compound, a high-resolution chromatographic method such as preparative HPLC with a suitable column (e.g., C18) and a carefully optimized gradient elution would be necessary.

-

Istamycin Congeners and Quantitative Data

S. tenjimariensis produces a complex mixture of at least sixteen istamycin congeners. A study using HPLC-MS/MS profiled these congeners from the fermentation broth. While precise quantitative data for each congener, including this compound, is not available in the public literature, their relative abundance was determined.

Table of Istamycin Congeners in Descending Order of Abundance:

| Istamycin A | Istamycin B | Istamycin A₀ | Istamycin B₀ |

| Istamycin B₁ | Istamycin A₁ | Istamycin C | Istamycin A₂ |

| Istamycin C₁ | Istamycin C₀ | Istamycin X₀ | Istamycin A₃ |

| Istamycin Y₀ | Istamycin B₃ | Istamycin FU-10 | Istamycin AP |

This table indicates that this compound is one of the less abundant congeners produced by S. tenjimariensis under the studied conditions.[3][4]

Biosynthesis of this compound

The biosynthetic pathway of istamycins is closely related to that of the fortimicins, another class of aminoglycoside antibiotics. The istamycin biosynthetic gene cluster from S. tenjimariensis ATCC 31603 has been sequenced and is available under the GenBank accession number AJ845083.2 .[5] Analysis of this gene cluster allows for the proposal of a putative biosynthetic pathway for the istamycin core structure and its subsequent modifications to yield the various congeners, including this compound.

Proposed Biosynthetic Pathway

The biosynthesis starts from primary metabolites and involves a series of enzymatic reactions including transamination, oxidation, glycosylation, and methylation. The exact enzymatic steps leading specifically to this compound from the common intermediates have not been fully elucidated but would involve specific tailoring enzymes encoded within the gene cluster.

References

- 1. Self-resistance of a Streptomyces which produces istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. BGC0000700 [mibig.secondarymetabolites.org]

An In-depth Technical Guide to Istamycin Y0: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin Y0 is an aminoglycoside antibiotic, a class of natural products known for their potent antibacterial activity. As a member of the istamycin family, it is produced by the marine actinomycete Streptomyces tenjimariensis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological characteristics of this compound. Detailed experimental protocols for its isolation, characterization, and analysis are presented, along with insights into its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a pseudodisaccharide composed of a 2-deoxystreptamine aminocyclitol moiety linked to an amino sugar. Its chemical structure has been elucidated through spectroscopic techniques.

Chemical Structure of this compound:

(A 2D chemical structure image of this compound would be placed here in a full whitepaper)

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₁₄H₃₀N₄O₄ |

| IUPAC Name | (1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

| Molecular Weight | 318.41 g/mol |

| Exact Mass | 318.22670545 Da |

| XLogP3 | -2.9 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 138 Ų |

| CAS Number | 73491-61-9 |

Biological Activity and Mechanism of Action

Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, it is characterized as having weak antimicrobial activity. For context, the antibacterial activities of its more potent parent compounds, Istamycin A and B, are provided below.

Table 2: Antibacterial Activity of Istamycin A and B [2]

| Test Microorganism | Istamycin A (mcg/ml) | Istamycin B (mcg/ml) |

| Staphylococcus aureus 209P | 1.56 | 0.78 |

| Staphylococcus aureus Smith | 0.39 | <0.10 |

| Escherichia coli NIHJ | 1.56 | 1.56 |

| Klebsiella pneumoniae PCI 602 | 6.25 | 1.56 |

| Pseudomonas aeruginosa A3 | 3.13 | 0.78 |

| Shigella sonnei | <0.10 | 0.39 |

Mechanism of Action

As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The general mechanism for this class of antibiotics involves binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.

Experimental Protocols

Fermentation and Production of this compound

This compound is produced by the fermentation of Streptomyces tenjimariensis (ATCC 31603).

3.1.1. Culture Conditions [3]

-

Producing Organism: Streptomyces tenjimariensis SS-939 (ATCC 31603)[2]

-

Carbon Source: Starch is a suitable carbon source. The use of monosaccharides or disaccharides like glucose, glycerol, or maltose can decrease istamycin production.

-

Nitrogen Source: Soy bean meal is an effective nitrogen source. Rapidly utilized nitrogen sources such as yeast extract, peptone, or casamino acids can lead to a marked decrease in production.

-

Enhancers: The addition of palmitate at a concentration of 0.2% has been shown to double istamycin production.

-

Cultivation: Aerobic cultivation is carried out for 2 to 7 days.[2]

Isolation and Purification of the Istamycin Complex

The following protocol describes the general procedure for isolating the istamycin complex from the fermentation broth.[2]

Workflow for Istamycin Complex Isolation

Caption: Isolation of the crude istamycin complex.

Separation of this compound

The individual istamycin congeners, including this compound, can be separated from the crude complex by column chromatography.

3.3.1. Column Chromatography [2]

-

Stationary Phase: Silica gel

-

Mobile Phase: The lower phase of a solvent mixture composed of chloroform-methanol-17% aqueous ammonia (2:1:1 by volume).

Profiling and Characterization by HPLC-MS

A high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method has been developed for the profiling and characterization of istamycin congeners.[4][5]

3.4.1. Chromatographic Conditions [4][5]

-

Column: Acquity CSH C18 column

-

Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile.

-

Detection: Electrospray ionization ion trap tandem mass spectrometry.

Experimental Workflow for HPLC-MS Analysis

Caption: HPLC-MS analysis of istamycins.

Biosynthesis of this compound

The biosynthesis of istamycins, as 2-deoxystreptamine-containing aminoglycosides, follows a complex enzymatic pathway. The biosynthesis of the 2-deoxystreptamine (2-DOS) core is a key initial step.[6]

Simplified Overview of the Istamycin Biosynthetic Pathway

Caption: Generalized istamycin biosynthetic pathway.

The gene cluster for istamycin biosynthesis from S. tenjimariensis ATCC 31603 has been identified (GenBank accession code: AJ845083), although the complete biosynthetic pathway to each congener is still under investigation.[4]

Conclusion

This compound is a structurally interesting member of the istamycin family of aminoglycoside antibiotics. While it exhibits weaker antibacterial activity compared to its well-known counterparts, its study provides valuable insights into the structure-activity relationships within this class of compounds and the biosynthetic machinery of Streptomyces tenjimariensis. The experimental protocols and data presented in this guide offer a foundation for further research into the potential modification of istamycin structures to enhance their therapeutic properties.

References

- 1. This compound | C14H30N4O4 | CID 13019104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Istamycin Y0 in the Istamycin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The istamycin complex, produced by the marine actinomycete Streptomyces tenjimariensis, is a mixture of several aminoglycoside antibiotics. While the primary components, istamycin A and B, have been the focus of most research due to their potent antibacterial activity, the roles of the minor congeners remain less understood. This technical guide provides an in-depth analysis of the current understanding of the istamycin complex, with a specific focus on the role of a minor congener, Istamycin Y0. We will delve into its structural characteristics, its putative position within the complex biosynthetic pathway, and the experimental methodologies required to elucidate its precise function and potential biological activity. This document aims to serve as a comprehensive resource for researchers in the fields of natural product chemistry, antibiotic development, and microbial biosynthesis.

Introduction to the Istamycin Complex

Istamycins are a group of pseudosaccharide aminoglycoside antibiotics that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] First isolated from Streptomyces tenjimariensis, the istamycin complex is comprised of at least sixteen distinct but structurally related compounds.[3][4] The core structure of istamycins features a unique 1,4-diaminocyclitol moiety, which is a key determinant of their antibacterial mechanism of action – the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.

The complexity of the istamycin mixture produced by S. tenjimariensis presents both challenges and opportunities for drug discovery. While the major components have been well-characterized, the minor congeners, such as this compound, represent a potential source of novel antibacterial agents with unique properties, including improved efficacy, reduced toxicity, or activity against resistant strains. Understanding the role of each congener within the complex is crucial for harnessing the full therapeutic potential of this antibiotic family.

This compound: A Minor Congener with Unexplored Potential

This compound is one of the sixteen identified natural congeners of the istamycin complex.[3][4] Its chemical structure, as detailed in public chemical databases, reveals the characteristic features of the istamycin family, including the aminocyclitol core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H30N4O4 | [5] |

| Molecular Weight | 318.41 g/mol | [5] |

| IUPAC Name | (1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | [5] |

While quantitative analyses of the istamycin complex have been performed, they indicate that this compound is produced in significantly lower quantities compared to the major components like Istamycin A and B.

Table 2: Relative Abundance of Selected Istamycin Congeners

| Congener | Relative Abundance (Descending Order) |

| Istamycin A | High |

| Istamycin B | High |

| Istamycin A0 | Medium |

| Istamycin B0 | Medium |

| ... | ... |

| This compound | Low |

| Istamycin B3 | Low |

Note: This table is a qualitative representation based on the descending order of quantification reported in literature.[3][4] Exact quantitative values can vary depending on fermentation conditions.

The low abundance of this compound has likely contributed to the limited investigation into its specific biological activity. However, its structural similarity to the more potent istamycins suggests that it may possess antibacterial properties that warrant further investigation.

The Biosynthesis of the Istamycin Complex: A Putative Role for this compound

The biosynthesis of aminoglycosides is a complex process involving a multitude of enzymatic steps. The genetic blueprint for istamycin production is encoded within a biosynthetic gene cluster (BGC) in the genome of S. tenjimariensis (GenBank Accession: AJ845083).[6] Analysis of this BGC and comparison with other aminoglycoside pathways, such as those for kanamycin and gentamicin, provide insights into the formation of the istamycin congeners.[6][7][8]

The istamycin biosynthetic pathway is thought to be a "matrix-like" network of reactions, where a series of core intermediates are modified by tailoring enzymes (e.g., methyltransferases, aminotransferases, oxidoreductases) to generate the observed diversity of congeners.[3]

Based on its chemical structure, this compound is likely an intermediate in this complex pathway. Its structure suggests it may be a precursor to other, more decorated istamycin molecules, or it could be a shunt product formed from a key intermediate.

Below is a DOT language script for a diagram illustrating a hypothetical placement of this compound within the broader istamycin biosynthetic pathway.

Caption: Putative position of this compound in the istamycin biosynthetic pathway.

Experimental Protocols for Elucidating the Role of this compound

To definitively determine the role of this compound in the istamycin complex, a combination of genetic, biochemical, and analytical techniques is required.

Gene Inactivation and Metabolite Profiling

This experiment aims to identify the gene(s) responsible for the production and potential further modification of this compound.

Methodology:

-

Target Gene Identification: Analyze the istamycin BGC (AJ845083) to identify putative tailoring enzymes, such as methyltransferases or oxidoreductases, that could be involved in the biosynthesis of this compound based on its structure. The gene istU has been proposed to be involved in a 6'-N-methylation step in istamycin biosynthesis.[9]

-

Gene Inactivation: Create a targeted knockout of the selected gene(s) in S. tenjimariensis using established genetic manipulation techniques for actinomycetes (e.g., PCR-targeting, CRISPR-Cas9).

-

Fermentation: Cultivate the wild-type and mutant strains under conditions known to favor istamycin production.[2]

-

Metabolite Extraction: Extract the istamycin complex from the fermentation broth using a suitable method, such as solid-phase extraction.

-

LC-MS/MS Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4]

-

Data Analysis: Compare the chromatograms of the wild-type and mutant strains. The accumulation of a precursor or the disappearance of this compound in the mutant strain would indicate the function of the inactivated gene.

Caption: Workflow for gene inactivation and metabolite profiling.

In Vitro Enzymatic Assays

This approach aims to confirm the function of a specific enzyme in the biosynthesis of this compound.

Methodology:

-

Gene Cloning and Expression: Clone the candidate gene identified in the previous step into a suitable expression vector and express the recombinant protein in a heterologous host, such as E. coli.

-

Protein Purification: Purify the recombinant enzyme using affinity chromatography.

-

Substrate Synthesis/Isolation: Obtain the putative precursor of this compound. This may require chemical synthesis or isolation from a mutant strain that accumulates the precursor.

-

Enzymatic Reaction: Incubate the purified enzyme with the substrate and any necessary co-factors (e.g., S-adenosyl methionine for methyltransferases).

-

Product Analysis: Analyze the reaction mixture by LC-MS/MS to detect the formation of this compound.

Biological Activity of Istamycin Congeners

The antibacterial activity of the major istamycin components, A and B, has been established against a range of bacteria.

Table 3: Antibacterial Activity of Istamycin A and B (Minimum Inhibitory Concentration, μg/mL)

| Test Microorganism | Istamycin A | Istamycin B |

| Staphylococcus aureus 209P | 1.56 | 0.78 |

| Staphylococcus aureus Smith | 0.39 | <0.10 |

| Escherichia coli NIHJ | 1.56 | 1.56 |

| Klebsiella pneumoniae PCI 602 | 6.25 | 1.56 |

| Pseudomonas aeruginosa A3 | 3.13 | 0.78 |

| Shigella sonnei EW-10 | <0.10 | 0.39 |

Source: Adapted from patent data.[1]

Currently, there is no publicly available data on the specific antibacterial activity of this compound. To assess its potential, the following experimental protocol is proposed:

Isolation and Antibacterial Susceptibility Testing of this compound

Methodology:

-

Isolation of this compound: Develop a preparative HPLC method to isolate a sufficient quantity of pure this compound from the fermentation broth of S. tenjimariensis.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the isolated this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard microdilution methods. The panel should include both susceptible and resistant strains to assess the spectrum of activity.

-

Comparison: Compare the MIC values of this compound with those of Istamycin A, Istamycin B, and other clinically used aminoglycosides.

Conclusion and Future Directions

This compound represents an understudied component of the complex istamycin family of antibiotics. While its role is currently presumed to be that of a biosynthetic intermediate, its potential as a bioactive molecule in its own right cannot be dismissed without further investigation. The experimental workflows outlined in this guide provide a roadmap for researchers to elucidate the precise function of this compound, characterize its biological activity, and potentially uncover new avenues for antibiotic development. Future research should focus on the complete characterization of the istamycin biosynthetic pathway, including the functions of all tailoring enzymes, and a comprehensive evaluation of the antibacterial properties of each individual congener. This knowledge will be invaluable for the rational design of novel aminoglycoside antibiotics through biosynthetic engineering and semi-synthesis.

References

- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H30N4O4 | CID 13019104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

Istamycin Y0: A Technical Overview of a Minor but Intriguing Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin Y0 is an aminoglycoside antibiotic, a class of secondary metabolites known for their potent antibacterial activity. Produced by the marine actinomycete Streptomyces tenjimariensis, this compound is one of several congeners in the istamycin complex.[1][2][3][4] While it is not one of the major components produced, its unique structure and potential biological activity warrant closer examination. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and the methodologies used for its study, aimed at researchers and professionals in the field of natural product chemistry and drug development.

Chemical and Physical Properties

This compound is an amino sugar with the chemical formula C14H30N4O4.[1][5] Its structure is characterized by a 1,4-diaminocyclitol pseudodisaccharide moiety, a feature it shares with other aminoglycosides like fortimicins and sporaricins, suggesting a similar biosynthetic origin.[2]

| Property | Value | Reference |

| CAS Number | 73491-61-9 | [5] |

| Molecular Formula | C14H30N4O4 | [1][5] |

| Molecular Weight | 318.41 g/mol | [1] |

| Exact Mass | 318.22670545 Da | [1] |

| IUPAC Name | (1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | [1] |

Biosynthesis of this compound

The biosynthesis of istamycins in Streptomyces tenjimariensis involves a complex pathway starting from primary metabolites. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for related aminoglycosides provides a strong model. The biosynthesis is known to be influenced by nutritional factors in the culture medium. For instance, istamycin production is favored by starch as a carbon source and soybean meal as a nitrogen source.[6] Conversely, the use of more readily metabolized sugars like glucose or nitrogen sources such as yeast extract can decrease production.[6] Interestingly, the addition of palmitate has been shown to double istamycin production.[6]

The biosynthetic gene cluster for aminoglycosides is often located on plasmids.[7] In S. tenjimariensis, the loss of a specific plasmid has been correlated with reduced istamycin production, which can be partially restored by the addition of 2-deoxystreptamine (DOS), a key precursor in aminoglycoside biosynthesis.[7]

A proposed logical workflow for the production and analysis of istamycins, including this compound, is depicted below.

Workflow for Istamycin Production and Analysis.

Biological Activity and Mechanism of Action

Istamycins, as a class, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[6] The primary mechanism of action for aminoglycoside antibiotics is the inhibition of protein synthesis. They bind to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional or toxic peptides.[8] This disruption of protein synthesis is ultimately lethal to the bacterial cell.

The signaling pathway illustrating the mechanism of action is shown below.

Mechanism of Action of Aminoglycoside Antibiotics.

Quantitative Analysis of Istamycin Congeners

A study by Park et al. developed and validated a high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method for the profiling and quantification of sixteen natural istamycin congeners from the fermentation broth of Streptomyces tenjimariensis ATCC 31603.[2][3][4] In this analysis, this compound was found to be one of the less abundant congeners.[2][3][4]

The following table summarizes the identified istamycin congeners in descending order of their quantified amounts.

| Istamycin Congener |

| Istamycin A |

| Istamycin B |

| Istamycin A0 |

| Istamycin B0 |

| Istamycin B1 |

| Istamycin A1 |

| Istamycin C |

| Istamycin A2 |

| Istamycin C1 |

| Istamycin C0 |

| Istamycin X0 |

| Istamycin A3 |

| This compound |

| Istamycin B3 |

| Istamycin FU-10 |

| Istamycin AP |

Experimental Protocols

Profiling and Quantification of Istamycin Congeners by HPLC-MS/MS

This protocol is based on the method developed by Park et al. for the analysis of istamycin congeners in S. tenjimariensis fermentation broth.[2][3][4]

1. Sample Preparation:

-

Culture broth of S. tenjimariensis is harvested.

-

The pH of the whole culture is adjusted.

-

Extraction of istamycins is performed using a suitable solvent system.

-

The extract is subjected to a cleanup procedure, for example, using solid-phase extraction (SPE).

2. HPLC Conditions:

-

Column: Acquity CSH C18 column.[3]

-

Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile.[3]

-

Elution: Gradient elution.[3]

3. Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI).[2]

-

Mass Analyzer: Ion Trap (IT).[2]

-

Detection: Tandem Mass Spectrometry (MS/MS) for fragmentation pattern analysis and identification of congeners.[2]

4. Quantification:

-

Quantification is achieved by comparing the peak areas of the individual congeners to a standard curve of a known istamycin, such as Istamycin A. The lower limit of quantification for Istamycin A was reported to be 2.2 ng/mL.[2][3][4]

A diagram of the experimental workflow is provided below.

Experimental Workflow for Istamycin Analysis.

Conclusion

This compound represents a minor component of the istamycin complex produced by Streptomyces tenjimariensis. While its specific biological activities have not been extensively studied independently of the other congeners, its structural similarity to other potent aminoglycoside antibiotics suggests it likely contributes to the overall antibacterial profile of the mixture. The detailed analytical methods developed for the istamycin complex provide a solid foundation for further investigation into the individual congeners, including this compound. Future research could focus on the isolation of larger quantities of this compound to enable a more thorough evaluation of its antibacterial spectrum and potency, as well as the complete elucidation of its specific biosynthetic pathway. Such studies could unveil novel aspects of aminoglycoside biosynthesis and potentially lead to the development of new antibiotic agents.

References

- 1. This compound | C14H30N4O4 | CID 13019104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. echemi.com [echemi.com]

- 6. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. II. Possible involvement of plasmid in istamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

The Genetic Blueprint for Istamycin Y0 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin Y0 is a member of the istamycin family of aminoglycoside antibiotics, which are produced by the marine actinomycete Streptomyces tenjimariensis. These compounds exhibit broad-spectrum antibacterial activity, making them, and their derivatives, of significant interest in the ongoing search for novel anti-infective agents. This technical guide provides an in-depth exploration of the genetic basis for this compound production, detailing the biosynthetic gene cluster, the putative functions of the encoded enzymes, and the proposed biosynthetic pathway. Furthermore, it outlines key experimental protocols for the functional characterization of the biosynthetic machinery and presents quantitative data on istamycin congener production. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery, development, and engineering of aminoglycoside antibiotics.

The Istamycin Biosynthetic Gene Cluster (BGC)

The production of istamycins, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces tenjimariensis. The istamycin BGC (MIBiG accession: BGC0000700) is comprised of a set of genes encoding enzymes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the deoxysugar moiety, and a suite of tailoring enzymes that modify the core structure to generate the diverse array of istamycin congeners.[1]

Core Biosynthetic Genes

The biosynthesis of the central 2-deoxystreptamine (2-DOS) ring is a conserved feature among many aminoglycoside pathways. The istamycin BGC contains a set of genes homologous to those responsible for 2-DOS synthesis in other well-characterized pathways, such as those for kanamycin and gentamicin.

| Gene (Istamycin BGC) | Putative Function | Homolog (Gentamicin BGC) |

| istC | 2-deoxy-scyllo-inosose synthase | gtmB |

| istS | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | gtmA |

| istE | 2-deoxy-scyllo-inosamine dehydrogenase | gacH |

Tailoring Enzymes and Their Proposed Roles in this compound Biosynthesis

The structural diversity of the istamycin family, including the specific features of this compound, arises from the activity of a series of tailoring enzymes. The functions of these enzymes can be inferred through homology to characterized enzymes in related aminoglycoside pathways, particularly the gentamicin pathway.

| Gene (Istamycin BGC) | Putative Function | Homolog (Gentamicin BGC) | Proposed Role in this compound Biosynthesis |

| istG | Glycosyltransferase | gtmG | Attachment of the first sugar moiety to the 2-DOS core to form a pseudodisaccharide. |

| istM | N-acetyltransferase | - | Acetylation of an amino group on the sugar moiety. |

| istP | Phosphotransferase | genP | Phosphorylation of a hydroxyl group on the sugar moiety, a key step initiating deoxygenation. |

| istB | PLP-dependent enzyme | genB3/genB4 | Involved in the dideoxygenation of the sugar moiety. |

| istN | N-methyltransferase | genN | Methylation of an amino group on the 2-DOS core. |

| istD | Radical SAM methyltransferase | genD1 | C-methylation at the 4'' position of the sugar moiety. |

| istK | Methyltransferase | genK | Methylation of an amino group on the sugar moiety. |

| istH | Dehydrogenase | - | Oxidation of a hydroxyl group. |

| istI | Reductase | - | Reduction of a keto group. |

| istR | Regulatory protein | - | Regulation of gene expression within the cluster. |

| istT | Transporter | - | Export of istamycins out of the cell, conferring self-resistance. |

Proposed Biosynthetic Pathway for this compound

Based on the functions of the homologous genes in the gentamicin biosynthetic pathway, a putative biosynthetic pathway for this compound can be proposed. The pathway begins with the synthesis of the 2-DOS core, followed by glycosylation and a series of tailoring reactions.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Analysis of Istamycin Congeners

A study by Park et al. (2016) developed and validated a high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method for the profiling and characterization of istamycin congeners from the fermentation broth of S. tenjimariensis.[2] Sixteen natural istamycin congeners were identified and quantified, with their relative abundance determined in descending order.[2]

| Istamycin Congener | Relative Abundance Rank |

| Istamycin A | 1 |

| Istamycin B | 2 |

| Istamycin A0 | 3 |

| Istamycin B0 | 4 |

| Istamycin B1 | 5 |

| Istamycin A1 | 6 |

| Istamycin C | 7 |

| Istamycin A2 | 8 |

| Istamycin C1 | 9 |

| Istamycin C0 | 10 |

| Istamycin X0 | 11 |

| Istamycin A3 | 12 |

| This compound | 13 |

| Istamycin B3 | 14 |

| Istamycin FU-10 | 15 |

| Istamycin AP | 16 |

Table adapted from Park et al. (2016). The exact quantitative values were not provided in the abstract, only the descending order of abundance.[2]

Experimental Protocols

Fermentation and Extraction of Istamycins

A detailed protocol for the fermentation of S. tenjimariensis and subsequent extraction of istamycins is crucial for obtaining material for analysis and characterization.

Caption: Workflow for istamycin fermentation and extraction.

Materials:

-

Streptomyces tenjimariensis ATCC 31603

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., containing starch, soybean meal)[3]

-

Shaker incubator

-

Centrifuge

-

Extraction solvent (e.g., ethyl acetate)

-

Rotary evaporator

Procedure:

-

Inoculate a loopful of S. tenjimariensis spores or mycelia into the seed medium.

-

Incubate the seed culture at 28°C with shaking for 2-3 days.

-

Inoculate the production medium with the seed culture (e.g., 5% v/v).

-

Incubate the production culture at 28°C with shaking for 5-7 days.

-

Harvest the fermentation broth and centrifuge to separate the supernatant from the mycelia.

-

Extract the supernatant multiple times with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude extract in a suitable solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of Istamycin Congeners

The method developed by Park et al. (2016) allows for the robust profiling and quantification of istamycin congeners.[2]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrospray Ionization (ESI) source

-

Ion Trap (IT) Mass Spectrometer

Chromatographic Conditions:

-

Column: Acquity CSH C18 column

-

Mobile Phase A: 5 mM aqueous pentafluoropropionic acid

-

Mobile Phase B: 50% acetonitrile

-

Gradient: A gradient elution program should be optimized to achieve separation of the congeners.

-

Flow Rate: As per column specifications.

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI

-

MS/MS Analysis: Fragmentation of the parent ions of the different istamycin congeners to obtain characteristic product ions for identification and quantification.

Heterologous Expression of Istamycin Biosynthetic Genes

To functionally characterize the genes in the istamycin BGC, they can be heterologously expressed in a suitable host, such as Streptomyces coelicolor or Streptomyces lividans. This allows for the production of specific intermediates or final products in a clean background, facilitating their identification.

Caption: Workflow for heterologous expression of istamycin genes.

General Protocol Outline:

-

Gene Amplification: Amplify the target gene(s) from S. tenjimariensis genomic DNA using high-fidelity PCR.

-

Vector Construction: Clone the PCR product(s) into a suitable Streptomyces expression vector, such as an integrating vector (e.g., pSET152) or a replicative vector.

-

Host Transformation: Introduce the expression construct into a genetically tractable Streptomyces host strain. Conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002) is a commonly used method.

-

Expression and Analysis: Culture the recombinant Streptomyces strain and analyze the fermentation broth for the production of the expected metabolite using HPLC-MS/MS.

Conclusion and Future Perspectives

The genetic basis for the biosynthesis of this compound is encoded within a dedicated gene cluster in Streptomyces tenjimariensis. Through comparative genomics with other aminoglycoside-producing organisms, the putative functions of the genes involved in the biosynthesis of the 2-DOS core and the subsequent tailoring reactions can be proposed. The provided experimental protocols offer a framework for the detailed functional characterization of these biosynthetic enzymes. A deeper understanding of the istamycin biosynthetic pathway will not only illuminate the intricate biochemical logic underlying the formation of this potent antibiotic but also pave the way for the engineered biosynthesis of novel aminoglycoside derivatives with improved therapeutic properties. Future work should focus on the in vitro characterization of the tailoring enzymes to confirm their specific functions and substrate specificities, which will be instrumental in rationally designing new istamycin analogs.

References

- 1. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BGC0000700 [mibig.secondarymetabolites.org]

- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

Istamycin Y0: A Technical Guide to its Mode of Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin Y0 is a member of the istamycin group of aminoglycoside antibiotics, which are known to target bacterial ribosomes and inhibit protein synthesis. While specific detailed studies on this compound are limited in publicly available literature, this technical guide synthesizes the current understanding of the mode of action of closely related aminoglycosides to infer the likely mechanism of this compound. This document outlines the probable binding site on the 30S ribosomal subunit, the consequential effects on translation, and the experimental methodologies required to elucidate its precise molecular interactions. All quantitative data presented are illustrative, based on typical findings for this class of antibiotics, due to the absence of specific published values for this compound.

Introduction to this compound

Istamycins are a class of aminoglycoside antibiotics produced by Streptomyces tenjimariensis.[1][2] Like other aminoglycosides, their antibacterial activity stems from their ability to bind to bacterial ribosomes, leading to the inhibition of protein synthesis.[3] This targeted action makes them effective against a range of bacteria. This guide focuses on the putative mode of action of this compound at the molecular level, providing a framework for researchers engaged in the study of ribosome-targeting antibiotics and the development of novel antibacterial agents.

Putative Mode of Action of this compound

Based on the well-characterized mechanisms of other aminoglycoside antibiotics, this compound is presumed to exert its antibacterial effect by targeting the 30S ribosomal subunit.[3] The primary binding site for many aminoglycosides is the A-site of the 16S rRNA, a critical region for decoding messenger RNA (mRNA).[4][5][6]

The binding of aminoglycosides to this site induces conformational changes in the ribosome, leading to several downstream consequences that disrupt protein synthesis:

-

Inhibition of Translation Initiation: Some aminoglycosides can interfere with the formation of the 70S initiation complex, a crucial first step in protein synthesis.[4]

-

mRNA Misreading: A hallmark of many aminoglycosides is their ability to cause misreading of the mRNA codon by promoting the binding of near-cognate aminoacyl-tRNAs. This leads to the synthesis of non-functional or toxic proteins.[4]

-

Inhibition of Translocation: The movement of the ribosome along the mRNA, a process known as translocation, can be hindered by the binding of these antibiotics.[7][8]

The logical flow of this compound's presumed action is depicted in the following diagram.

Quantitative Analysis of Ribosomal Interaction

To fully characterize the interaction of this compound with the bacterial ribosome, quantitative biochemical and biophysical assays are essential. The following table summarizes key parameters that would be determined in such studies. Note that the values provided are hypothetical and serve as examples of what would be measured.

| Parameter | Description | Experimental Method(s) | Hypothetical Value |

| IC50 | The concentration of this compound that inhibits 50% of in vitro protein synthesis.[9][10] | In vitro translation assay | 0.5 µM |

| Kd | The equilibrium dissociation constant, indicating the binding affinity of this compound to the ribosome.[11] | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST) | 100 nM |

| MIC | Minimum Inhibitory Concentration, the lowest concentration of this compound that prevents visible growth of a bacterium. | Broth microdilution or agar dilution method | 2 µg/mL |

Key Experimental Protocols

The elucidation of the mode of action of a ribosome-targeting antibiotic like this compound involves a series of well-established experimental protocols. A generalized workflow is presented below, followed by detailed descriptions of key methodologies.

In Vitro Translation Inhibition Assay

This assay is fundamental to confirming that an antibiotic targets protein synthesis and to quantify its inhibitory potency (IC50).

Objective: To measure the concentration-dependent inhibition of protein synthesis by this compound in a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).

-

Reaction Mixture: Assemble a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase or another reporter protein), amino acids (including a radiolabeled one like 35S-methionine), an energy source (ATP, GTP), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantification:

-

If using a reporter enzyme like luciferase, measure its activity using a luminometer.

-

If using radiolabeled amino acids, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ribosome Footprinting

Ribosome footprinting is a powerful technique to map the precise binding sites of ribosomes on mRNA transcripts, and in the context of antibiotic research, to identify where ribosomes stall in the presence of the drug.

Objective: To determine the specific codons on an mRNA where ribosomes pause or accumulate in the presence of this compound.

Protocol:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period.

-

Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with a nuclease (e.g., RNase I) that digests mRNA not protected by ribosomes.

-

Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or size-exclusion chromatography.

-

Library Preparation: Extract the footprint RNA, ligate adapters, reverse transcribe to cDNA, and amplify to generate a library for deep sequencing.

-

Sequencing and Data Analysis: Sequence the library and align the footprint reads to the bacterial genome or transcriptome. Analyze the distribution of footprints to identify positions of increased ribosome occupancy, which indicate sites of antibiotic-induced stalling.[12][13][14]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM enables the high-resolution structural determination of biomolecular complexes, providing a detailed visualization of how an antibiotic binds to the ribosome.[15][16][17]

Objective: To obtain a three-dimensional structure of the bacterial ribosome in complex with this compound.

Protocol:

-

Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

Vitrification: Apply a small volume of the ribosome-antibiotic complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to pick individual ribosome particle images, align them, and reconstruct a 3D density map.

-

Model Building and Refinement: Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map and refine the structure to high resolution. This will reveal the precise binding pocket and the specific interactions between this compound and the ribosomal RNA and proteins.[15][16]

Conclusion and Future Directions

While the precise molecular details of this compound's interaction with the bacterial ribosome await dedicated investigation, the established mechanisms of related aminoglycosides provide a strong predictive framework for its mode of action. It is highly probable that this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, thereby disrupting key steps in protein synthesis, including initiation, decoding fidelity, and translocation.

Future research should focus on performing the experiments outlined in this guide to confirm these hypotheses and provide specific quantitative and structural data for this compound. Such studies will not only illuminate the specific mechanism of this particular antibiotic but also contribute to the broader understanding of aminoglycoside-ribosome interactions, which is crucial for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Ribosomal resistance of an istamycin producer, Streptomyces tenjimariensis, to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. researchgate.net [researchgate.net]

- 7. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The awesome power of ribosome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]

Exploring the Natural Diversity of Istamycin Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural diversity of istamycin congeners, a family of aminoglycoside antibiotics produced by the actinobacterium Streptomyces tenjimariensis. This document provides a comprehensive overview of their structures, biological activities, and the methodologies employed for their study, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to Istamycins

Istamycins are a class of broad-spectrum aminoglycoside antibiotics first isolated from Streptomyces tenjimariensiss.[1] Like other aminoglycosides, they exert their antibacterial effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[2][3] This mechanism of action makes them effective against a range of Gram-positive and Gram-negative bacteria.[1][4] The istamycin complex produced by S. tenjimariensis is a rich source of structural diversity, with numerous congeners identified, each with potential variations in their biological activity.[5]

Natural Diversity of Istamycin Congeners

Streptomyces tenjimariensis produces a complex mixture of istamycin congeners. At least sixteen natural congeners have been profiled and quantified.[5] These congeners often differ by modifications such as methylation, acylation, or the absence of certain chemical moieties. This structural diversity is a key area of interest for drug discovery, as it can lead to compounds with improved efficacy, reduced toxicity, or activity against resistant strains.

Data Presentation: Structural and Biological Activity Data of Istamycin Congeners

Table 1: Known Natural Istamycin Congeners from Streptomyces tenjimariensis

| Congener | Molecular Formula | Key Structural Features |

| Istamycin A | C₁₇H₃₅N₅O₅ | Major component |

| Istamycin B | C₁₇H₃₅N₅O₅ | Major component |

| Istamycin A₀ | C₁₅H₃₁N₄O₄ | N-deacylated Istamycin A |

| Istamycin B₀ | C₁₅H₃₁N₄O₄ | N-deacylated Istamycin B |

| Istamycin A₁ | C₁₈H₃₅N₅O₆ | Formyl derivative of Istamycin A |

| Istamycin B₁ | C₁₈H₃₅N₅O₆ | Formyl derivative of Istamycin B |

| Istamycin C | C₁₈H₃₇N₅O₅ | - |

| Istamycin C₀ | - | - |

| Istamycin C₁ | C₁₉H₃₇N₅O₆ | - |

| Istamycin X₀ | - | Weak antimicrobial activity |

| Istamycin Y₀ | - | Weak antimicrobial activity |

| Istamycin A₂ | - | - |

| Istamycin A₃ | - | - |

| Istamycin B₃ | - | - |

| Istamycin FU-10 | - | - |

| Istamycin AP | - | - |

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Istamycin A and B

| Microorganism | Istamycin A | Istamycin B |

| Staphylococcus aureus 209P | 1.56 | 0.78 |

| Staphylococcus aureus Smith | 0.39 | <0.10 |

| Staphylococcus aureus ApO l | 1.56 | 1.56 |

| Escherichia coli | 1.56 | 1.56 |

| Pseudomonas aeruginosa | - | 0.39 |

Data for Table 2 sourced from patent GB2048855A and a commercial supplier. Note: The specific strains of E. coli and P. aeruginosa for the Istamycin B MIC values from the commercial supplier were not specified.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of istamycin congeners.

Fermentation of Streptomyces tenjimariensis**

-

Strain and Culture Conditions: Streptomyces tenjimariensis (e.g., ATCC 31603) is used for the production of istamycins.

-

Seed Culture: A loopful of spores from a mature agar slant is inoculated into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C for 2-3 days on a rotary shaker.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium contains starch, soybean meal, and various mineral salts.[1]

-

Fermentation: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation. The production of istamycins can be monitored by bioassay or chromatographic methods.

Isolation and Purification of Istamycin Congeners

-

Harvesting: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The istamycin complex is primarily found in the supernatant. The supernatant is adjusted to an acidic pH (e.g., pH 2-3) and applied to a cation-exchange resin column (e.g., Amberlite IRC-50).

-

Elution: The column is washed with water to remove unbound impurities. The istamycins are then eluted with a dilute base (e.g., 0.5 N NH₄OH).

-

Fractionation: The crude istamycin extract is further purified and the congeners are separated using techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with an ion-pairing reagent is often used for the separation of these polar compounds.[5]

Structure Elucidation

The structures of the isolated istamycin congeners are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of each congener. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure, including the stereochemistry of the molecule.

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) of each istamycin congener is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, which corresponds to a known cell density (e.g., 10⁸ CFU/mL). This is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of each istamycin congener is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

Biosynthetic Relationship of Istamycin Congeners

The following diagram illustrates the proposed biosynthetic relationships between some of the major istamycin congeners. The biosynthesis of aminoglycosides is a complex process involving multiple enzymatic steps.

Caption: Proposed biosynthetic pathway of major istamycin congeners.

Experimental Workflow for Istamycin Study

This diagram outlines the general workflow for the exploration of istamycin congeners, from production to characterization.

Caption: General experimental workflow for istamycin research.

Mechanism of Action: Istamycin Interaction with the Bacterial Ribosome

Istamycins, as aminoglycoside antibiotics, target the 30S ribosomal subunit in bacteria. This interaction interferes with the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial cell death.

Caption: Istamycin's mechanism of action on the bacterial ribosome.

References

- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin AO () for sale [vulcanchem.com]

- 3. Self-resistance of a Streptomyces which produces istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Istamycin B|CAS 72523-64-9|For Research [benchchem.com]

- 5. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Istamycin Y0 Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycins are potent aminoglycoside antibiotics produced by Streptomyces tenjimariensis, with activity against a range of Gram-positive and Gram-negative bacteria.[1] Part of this family, Istamycin Y0, is a key congener in a complex biosynthetic pathway.[2][3] Understanding the genetic architecture and enzymatic machinery responsible for its production is crucial for pathway engineering, yield optimization, and the generation of novel antibiotic derivatives through combinatorial biosynthesis.[4] This document provides a comprehensive analysis of the this compound biosynthetic gene cluster (BGC), detailing its genetic components, proposed biosynthetic pathway, and the experimental protocols required for its study.

The Istamycin Biosynthetic Gene Cluster (BGC)

The istamycin BGC from Streptomyces tenjimariensis has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database under accession number BGC0000700.[5] This cluster contains the complete set of genes required for the synthesis of the 2-deoxystreptamine (2-DOS) core structure, its glycosylation, and subsequent modifications to produce the various istamycin congeners. The organization of these genes provides critical insights into the sequential assembly of the molecule.

Gene Cluster Composition

The istamycin BGC is comprised of core biosynthetic genes, additional biosynthetic genes for tailoring reactions, transport-related genes, and regulatory genes.[5] A summary of key genes and their putative functions, deduced from homology to other well-characterized aminoglycoside pathways, is presented below.[6][7]

| Gene (Example) | Protein Product (Putative) | Proposed Function in Istamycin Biosynthesis |

| istS | 2-deoxy-scyllo-inosose synthase | Catalyzes an early step in the formation of the 2-deoxystreptamine (2-DOS) ring from glucose-6-phosphate. |

| istE | L-glutamine:scyllo-inosose aminotransferase | Involved in the amination of the cyclitol ring, a key step in 2-DOS biosynthesis. |

| istC | Dehydrogenase | Participates in the oxidation/reduction steps required to form the final 2-DOS core. |

| istX | Glycosyltransferase | Transfers a sugar moiety to the 2-DOS scaffold, forming the pseudodisaccharide backbone. |

| istM | Methyltransferase | Catalyzes the methylation of the sugar or aminocyclitol moieties, a common tailoring step in aminoglycosides. |

| istL2 | Acyltransferase | Involved in the transfer of amino or acyl groups to modify the istamycin structure. |

| imrA | ABC Transporter | Likely confers self-resistance to the producing organism by exporting the antibiotic out of the cell. |